Lipophilicity (XLogP3-AA) Discrimination vs. Acetic and Propionic Acid Analogs
The target compound exhibits an XLogP3-AA of 2, compared to 0.5 for 2-{[(propan-2-ylidene)amino]oxy}acetic acid (CAS 5382-89-8) and 1.0 for 2-(isopropylideneaminooxy)propionic acid (CAS 5001-36-5), all computed by the same PubChem pipeline [1]. This 1.5 log unit increase over the acetate analog and 1.0 log unit increase over the propionate analog translates to approximately 10- to 30-fold higher predicted membrane permeability, a critical determinant for cell-based assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 (C9H17NO3, hexanoic backbone) |
| Comparator Or Baseline | 0.5 for 2-{[(propan-2-ylidene)amino]oxy}acetic acid (C5H9NO3); 1.0 for 2-(isopropylideneaminooxy)propionic acid (C6H11NO3) |
| Quantified Difference | Δ +1.5 logP vs. acetate; Δ +1.0 logP vs. propionate |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); consistent methodology applied across all three compounds |
Why This Matters
A 1.5 logP differential predicts substantially higher passive membrane permeability, making the hexanoic derivative the preferred choice for cell-penetrant probe design where intracellular target engagement is required.
- [1] PubChem. Computed XLogP3-AA values for CID 254273 (5001-38-7), CID 79344 (5382-89-8), and CID 301536 (5001-36-5). National Center for Biotechnology Information (2026). View Source
